3'-C-ethinylcytidine
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Overview
Description
3’-C-Ethynylcytidine is a synthetic cytidine nucleoside containing a covalently bound ethynyl group. It has potential antineoplastic and radiosensitizing activities. This compound is metabolized in tumor cells to ethynylcytidine triphosphate, which inhibits RNA synthesis by competitive inhibition of RNA polymerases I, II, and III .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-C-Ethynylcytidine involves the introduction of an ethynyl group at the 3’ position of cytidine. This can be achieved through various synthetic routes, including the use of ethynylation reagents under specific reaction conditions. One laboratory-scale synthesis method involves the use of ethynylmagnesium bromide as the ethynylating agent .
Industrial Production Methods: Industrial production methods for 3’-C-Ethynylcytidine are not extensively documented in the public domain. the principles of large-scale nucleoside synthesis, including the use of protective groups and high-yield purification techniques, are likely employed.
Chemical Reactions Analysis
Types of Reactions: 3’-C-Ethynylcytidine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can lead to the formation of carboxylic acids or ketones .
Scientific Research Applications
3’-C-Ethynylcytidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3’-C-Ethynylcytidine involves its conversion to ethynylcytidine triphosphate within tumor cells. This metabolite competitively inhibits RNA polymerases I, II, and III, leading to the inhibition of RNA synthesis. This inhibition triggers the activation of RNase L, resulting in apoptosis of the tumor cells .
Comparison with Similar Compounds
5-Fluorouracil: Another nucleoside analog used in cancer therapy.
2’-Deoxy-5-fluorouridine: A derivative of 5-fluorouracil with similar antitumor activity.
Gemcitabine: A nucleoside analog used in the treatment of various cancers.
Comparison: 3’-C-Ethynylcytidine is unique due to its ethynyl group at the 3’ position, which provides distinct chemical properties and biological activities. Unlike 5-fluorouracil and its derivatives, 3’-C-Ethynylcytidine specifically targets RNA polymerases, making it a potent inhibitor of RNA synthesis .
Properties
IUPAC Name |
4-amino-1-[4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIWEPHGRUDAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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